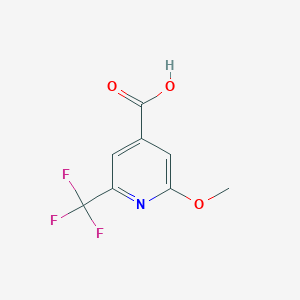

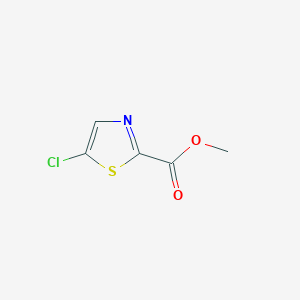

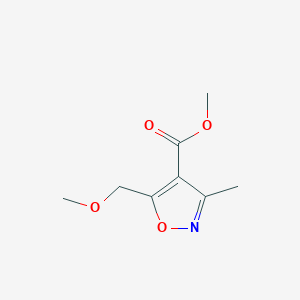

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate

Vue d'ensemble

Description

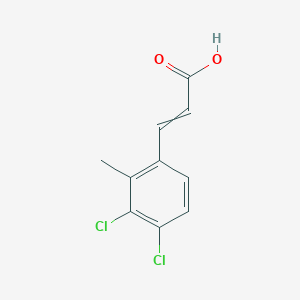

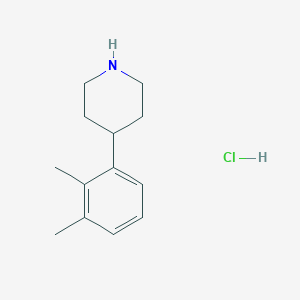

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate is a complex organic compound. Based on its name, it likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “methoxymethyl” and “methyl” groups are likely attached to the isoxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as dehydration of sugars and subsequent etherification with methanol .Applications De Recherche Scientifique

Versatile Intermediate in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic compounds. For example, it is used in the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are valuable intermediates for creating analogs of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998).

Catalysis and Isomerization : It plays a role in catalytic processes and isomerization reactions. For instance, it is used in the Fe(II)-catalyzed isomerization of isoxazole-4-carboxylic esters and amides (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Preparation of Pharmaceutical Compounds : It is involved in the preparation of compounds with potential pharmaceutical applications. For example, it was used in the synthesis of pantherine and related compounds, which are active principles of Amanita muscaria (Bowden, Crank, & Ross, 1968).

Synthesis of Highly Functionalized Molecules : This compound is a key ingredient in the synthesis of highly functionalized molecules. For instance, it was used to create functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

In Synthesis of Antiinflammatory Agents : It has been utilized in synthesizing compounds showing strong antiinflammatory and analgesic activity in animal models, demonstrating its potential in drug discovery and development (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).

In Synthesis of Comenic Acid Derivatives : It has been used in the synthesis of water-soluble Li-salts of comenic acid derivatives containing isoxazole and isothiazole moieties, which showed synergistic effects in combination with antitumor drugs (Kletskov et al., 2018).

Microwave-Irradiated Synthesis : The compound has been synthesized under microwave irradiation conditions, indicating its relevance in modern, efficient chemical synthesis techniques (Krutošíková, Lácová, Dandárová, & Chovancová, 2000).

In Relay Catalysis : It's used in relay catalytic cascade reactions for the synthesis of complex organic compounds such as methyl 4-aminopyrrole-2-carboxylates, demonstrating its utility in advanced organic synthesis methods (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Biologically Active Polymer Development : It's involved in the development of biologically active polymers, such as controlled-release formulations based on Hymexazol (Tai, Liu, Yongjia, & Si, 2002).

In Synthesis of Amino Acid Antagonists : This compound has been used in the synthesis of novel excitatory amino acid (EAA) receptor antagonists, highlighting its role in the development of neuroprotective agents (Krogsgaard‐Larsen, Ferkany, Nielsen, Madsen, Ebert, Johansen, Diemer, Bruhn, Beattie, & Curtis, 1991).

Propriétés

IUPAC Name |

methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-5-7(8(10)12-3)6(4-11-2)13-9-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSITPQKZXAENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735106 | |

| Record name | Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate | |

CAS RN |

1108712-47-5 | |

| Record name | Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.